Enables 560-Fold Selective Inhibition of SMS2 over SMS1 in a Clinically Relevant Pharmacophore
A derivative of 2-chloro-5-fluorobenzyl chloride, the compound SMS2-IN-2 (4-((2-chloro-5-fluorobenzyl)oxy)-N-(pyridin-3-yl)benzo[d]isoxazol-3-amine), demonstrates a high degree of selectivity for sphingomyelin synthase 2 (SMS2) over SMS1 . The quantitative data reveal an IC50 of 100 nM for SMS2 compared to 56 µM for SMS1, representing a 560-fold difference in inhibitory potency. This high selectivity is a direct consequence of the specific 2-chloro-5-fluorobenzyl substitution, which is critical for optimal interaction with the SMS2 active site .
| Evidence Dimension | Enzyme Inhibition Selectivity (SMS2 vs. SMS1) |
|---|---|
| Target Compound Data | IC50 (SMS2) = 100 nM; IC50 (SMS1) = 56 µM |
| Comparator Or Baseline | Same compound (SMS2-IN-2) evaluated against two isoforms |
| Quantified Difference | 560-fold greater potency for SMS2 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This level of isoform selectivity is essential for developing safer and more effective therapeutics, and it underscores the value of the 2-chloro-5-fluorobenzyl moiety in constructing highly specific drug candidates.
